molecular formula C14H17ClN2O2S B2594454 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one CAS No. 1105057-09-7

4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one

Cat. No.: B2594454
CAS No.: 1105057-09-7
M. Wt: 312.81
InChI Key: JHYGFMIYVAIJEF-UHFFFAOYSA-N
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Description

4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one is a complex organic compound featuring a piperazine ring substituted with a 4-chlorophenyl thioether and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one typically involves the reaction of 4-chlorothiophenol with a suitable propanoyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thioether and piperazine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: A compound with a similar thioether linkage but different functional groups.

    1-{3-[(4-Chlorophenyl)thio]propanoyl}-3-methylpiperidine: Another piperidine derivative with a similar substitution pattern.

Uniqueness

4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a piperazine ring and a thioether linkage makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfanylpropanoyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-10-14(19)16-7-8-17(10)13(18)6-9-20-12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYGFMIYVAIJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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